1-(Oxolan-2-yl)ethanethiol
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Overview
Description
. It is characterized by the presence of a thiol group (-SH) attached to an ethyl chain, which is further connected to an oxolane ring.
Scientific Research Applications
1-(Oxolan-2-yl)ethanethiol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, particularly in the formation of sulfur-containing compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development for treating various diseases.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.
Preparation Methods
1-(Oxolan-2-yl)ethanethiol can be synthesized through several methods:
Chemical Reactions Analysis
1-(Oxolan-2-yl)ethanethiol undergoes various chemical reactions:
Oxidation: The thiol group can be oxidized to form disulfides.
Reduction: The disulfide formed from oxidation can be reduced back to the thiol using reducing agents like dithiothreitol or sodium borohydride.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces a leaving group in a substrate molecule.
Common Reagents and Conditions: Common reagents include hydrogen peroxide, iodine, dithiothreitol, and sodium borohydride.
Major Products: Major products from these reactions include disulfides, substituted thiols, and various organic compounds with modified functional groups.
Mechanism of Action
The mechanism of action of 1-(Oxolan-2-yl)ethanethiol involves its thiol group, which can interact with various molecular targets. The thiol group can form disulfide bonds with cysteine residues in proteins, affecting their structure and function . This interaction can modulate enzymatic activities and signaling pathways, leading to various biological effects .
Comparison with Similar Compounds
1-(Oxolan-2-yl)ethanethiol can be compared with other thiol-containing compounds:
Properties
IUPAC Name |
1-(oxolan-2-yl)ethanethiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12OS/c1-5(8)6-3-2-4-7-6/h5-6,8H,2-4H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMXQKXOGMUNIHW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1CCCO1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
132.23 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.